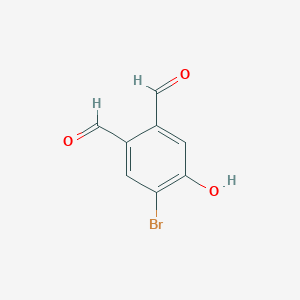

4-Bromo-5-hydroxy-phthalaldehyde

Description

Contextual Significance of Phthalaldehyde Derivatives

The parent compound, ortho-phthalaldehyde (OPA), is a cornerstone reagent in bioanalytical chemistry. It is widely used for the sensitive fluorometric analysis of primary amines, amino acids, and peptides. beilstein-journals.orgatamanchemicals.comnih.gov This reactivity, which results in the formation of highly fluorescent isoindole derivatives, has made OPA indispensable for protein assays, diagnostic tests, and environmental monitoring. beilstein-journals.orgnih.govchemrxiv.org

Beyond analytics, phthalaldehyde and its derivatives are crucial intermediates in synthetic organic chemistry. They serve as precursors for a multitude of heterocyclic compounds, including phthalimidines, isoindoles, and 3-substituted phthalides, many of which exhibit significant biological activities. atamanchemicals.comtandfonline.comresearchgate.net Furthermore, the polymerization of OPA yields poly(phthalaldehyde) (PPA), a stimuli-responsive polymer with applications in drug delivery and advanced lithography. rsc.org The introduction of substituents onto the phthalaldehyde ring can modulate the electronic and steric properties of the molecule, opening pathways to new materials and pharmacologically active agents. beilstein-journals.orggoogle.com

Historical Development of Phthalaldehyde Chemistry

The journey of phthalaldehyde chemistry began in the late 19th century, with the first description of OPA in 1887, prepared from α,α,α′,α′-tetrachloro-o-xylene. atamankimya.comrsc.org Early synthesis methods, such as the hydrolysis of tetrabromo-o-xylene, laid the groundwork for future investigations. rsc.orgbohrium.com For much of the 20th century, research focused on the fundamental reactions of OPA.

A significant turning point occurred in the latter half of the century. In 1966, the first synthesis of substituted derivatives like 4-hydroxy and 4-methoxy-ortho-phthalaldehyde was reported, albeit with very low yields of around 5%. beilstein-journals.orgatamanchemicals.com The following year, in 1967, the polymerization of OPA to form poly(phthalaldehyde) was first described, opening up the field of PPA polymers. rsc.org The 1980s and 1990s saw a surge in the application of OPA in protein research, solidifying its role as a key bioanalytical tool. beilstein-journals.org These historical milestones have paved the way for the sophisticated synthetic and materials science applications seen today.

Overview of Research Trajectories for Substituted Phthalaldehydes

Current research on substituted phthalaldehydes is advancing along several key trajectories, primarily focused on overcoming synthetic challenges and expanding their applications.

Precursors for Biologically Active Molecules: There is a strong and growing interest in using substituted phthalaldehydes to construct complex molecules with therapeutic potential. They are key starting materials for synthesizing N-substituted isoindolinones and 3-substituted phthalides, classes of compounds known for a range of biological activities. tandfonline.comresearchgate.netgoogle.com

Development of Novel Materials: Research into poly(phthalaldehyde) (PPA) is an active area. Scientists are exploring how different substituents on the OPA monomer affect the properties of the resulting polymer, aiming to create novel responsive materials for applications like photoresists, sensors, and drug delivery systems. chemrxiv.orgrsc.org

New Analytical Reagents: The development of novel OPA derivatives with enhanced properties for fluorimetric analysis is an emerging trend. The goal is to create reagents with greater sensitivity, stability, or different spectral properties for more sophisticated diagnostic and analytical applications. chemrxiv.org

Scope and Objectives of Current Research on 4-Bromo-5-hydroxy-phthalaldehyde

While commercially available, the specific compound this compound is not yet extensively documented in peer-reviewed research literature. chemicalbook.com The current scope of research is therefore largely defined by its potential, inferred from the known properties of its functional components and related molecules. The primary objective is to synthesize, characterize, and explore the reactivity of this compound to unlock its potential applications.

Future research on this compound is expected to pursue the following objectives:

Investigation as a Bioactive Precursor: Drawing an analogy from related bromo-hydroxy-aldehydes like 2-bromo-5-hydroxybenzaldehyde, which are used to synthesize inhibitors of enzymes and cancer cell growth, a key objective is to explore this compound as a building block for novel pharmaceutical agents. Its structure is a promising scaffold for creating new classes of substituted phthalides or isoindolinones with potential therapeutic value.

Development as a Germicidal Agent: The related compound, 4-bromo-phthalaldehyde (without the hydroxyl group), has demonstrated germicidal activity. atamankimya.com A logical research direction is to investigate whether the addition of the hydroxyl group on this compound modifies this activity, potentially leading to new, more effective disinfectants.

Application in Fluorimetric Analysis: The presence of both the electron-withdrawing bromine atom and the electron-donating hydroxyl group could modulate the fluorescence properties of the isoindole formed upon reaction with amines. Research would aim to characterize these properties to determine if the compound offers advantages over standard OPA as a specialized analytical reagent. beilstein-journals.org

Elucidation of Synthetic Pathways: A foundational objective is to establish and optimize a reliable, high-yield synthetic route to this compound. This would involve navigating the challenges associated with the reactivity of the hydroxyl and aldehyde groups, likely requiring a protection-deprotection strategy as seen with similar compounds. beilstein-journals.orgatamanchemicals.com

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrO3 |

|---|---|

Molecular Weight |

229.03 g/mol |

IUPAC Name |

4-bromo-5-hydroxyphthalaldehyde |

InChI |

InChI=1S/C8H5BrO3/c9-7-1-5(3-10)6(4-11)2-8(7)12/h1-4,12H |

InChI Key |

QXLAOXGFCIYFCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)C=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 5 Hydroxy Phthalaldehyde and Its Analogues

Strategic Approaches in Precursor-Based Synthesis

Precursor-based syntheses typically involve constructing the phthalaldehyde core from simpler aromatic starting materials that already possess some of the required substituents. These methods focus on the formation of the dual aldehyde groups and the introduction of the necessary halogen and hydroxyl functionalities.

A foundational method for synthesizing o-phthalaldehydes involves the use of o-xylene (B151617) derivatives as precursors. orgsyn.org This strategy typically begins with the free-radical halogenation of the methyl groups of a substituted o-xylene. For instance, a substituted o-xylene can be treated with elementary bromine under UV irradiation to produce an α,α,α',α'-tetrabromo-o-xylene intermediate. orgsyn.orggoogle.com This approach is advantageous because a variety of substituted o-xylenes are commercially available or readily synthesized, allowing for the preparation of diverse phthalaldehyde analogues. A patented method for producing 4-halo-phthalaldehydes, such as 4-bromo-phthalaldehyde, specifically starts from the corresponding 4-substituted-1,2-bis(dibromomethyl)benzene. google.com

Phthalic anhydride (B1165640) and its derivatives also serve as viable starting materials. One common route involves the reduction of phthalic anhydride, for example with lithium aluminum hydride, to form the corresponding diol, which is then oxidized to the dialdehyde (B1249045). ontosight.ai While this method is effective for unsubstituted phthalaldehyde, applying it to substituted analogues requires access to the corresponding functionalized phthalic anhydrides.

| Starting Material | Key Transformation | Intermediate/Product | Relevant Compounds |

| Substituted o-Xylene | Free-radical bromination | α,α,α',α'-Tetrabromo-o-xylene | o-Xylene, Bromine |

| Phthalic Anhydride | Reduction followed by Oxidation | o-Phthalaldehyde (B127526) | Phthalic Anhydride, Lithium Aluminum Hydride |

The conversion of the α,α,α',α'-tetrahalo-o-xylene intermediate into the final dicarbonyl compound is a critical step, typically achieved through hydrolysis. Various conditions have been reported to effect this transformation. A classic and effective method involves heating the tetrabromide with potassium oxalate (B1200264) in an aqueous ethanol (B145695) solution. orgsyn.org Another approach detailed in patent literature involves hydrolysis using sulfuric acid, followed by the addition of solid sodium bicarbonate to neutralize the acid and facilitate the formation of the final product. google.com This method has been shown to improve yields for substituted phthalaldehydes. google.comresearchgate.net U.S. Patent 5,107,032 describes a process where the tetrahalogeno-o-xylene is hydrolyzed in a short-chain alkyl acid, like acetic acid, with an alkali hydroxide. google.com

Alternatively, oxidation routes from different precursors can be employed. The oxidation of o-xylylene (B1219910) glycol with nitric acid represents a pathway to phthalaldehyde that avoids halogenated intermediates. google.com More contemporary methods have focused on the oxidation of complex intermediates. In a high-yield synthesis of 4-hydroxy-o-phthalaldehyde, a key step is the oxidation of a protected 4,5-dihydroisobenzofuran-5-ol intermediate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org This oxidation was found to be inefficient on the unprotected intermediate, which tended to dehydrate, highlighting the importance of a protection strategy. beilstein-journals.org

The introduction of specific substituents, such as the bromo and hydroxyl groups in 4-Bromo-5-hydroxy-phthalaldehyde, is often accomplished by using a starting material that already contains these functionalities or a precursor that can be easily converted.

A direct approach, such as the bromination and subsequent oxidation of 4-hydroxy-o-xylene, has been reported but suffers from very low yields (around 5%). beilstein-journals.org A more successful and modern strategy involves a multi-step synthesis that introduces the hydroxyl group at a later stage. For example, a reliable synthesis for 4-hydroxy-o-phthalaldehyde was achieved starting from furfuryl alcohol. beilstein-journals.org In this pathway, a 4-methoxy-o-phthalaldehyde is synthesized first, and the desired hydroxyl group is revealed in the final step via demethylation using reagents like boron tribromide or a combination of p-toluenesulfonic acid and [Bmim]Br under microwave irradiation. beilstein-journals.org

For introducing functionalities onto a pre-existing aromatic ring, formylation reactions are also valuable. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, can install aldehyde groups onto activated rings like phenols. A synthesis of 5-bromo-2-hydroxyisophthalaldehyde, an isomer of the target compound, effectively uses this method starting from 4-bromophenol (B116583). rsc.org This demonstrates a strategy where the halogen and hydroxyl groups are present from the start, and the dicarbonyl functionality is constructed around them.

Regioselective Functionalization Strategies

To overcome the limitations of some classical methods and to achieve higher precision in substitution patterns, regioselective functionalization strategies have been developed. These techniques allow for the direct modification of specific C-H bonds on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful tool for regioselective synthesis. wikipedia.org This strategy employs a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a specific, adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be "quenched" by reacting it with an electrophile to install a new functional group. wikipedia.org

Common and effective DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca A plausible, though not explicitly reported, DoM strategy for a this compound analogue could start from a protected 4-bromo-3-hydroxybenzoic acid. The acid could be converted to a potent DMG, such as a N,N-diethylamide. This amide group, along with the protected hydroxyl, would direct lithiation to the C-2 and C-6 positions. Subsequent quenching with a suitable formylating agent could then install the two aldehyde groups, which could be followed by deprotection to yield the final product. The use of DoM in the synthesis of phthalides from resin-bound benzamides has been demonstrated, showcasing the viability of this approach for related structures. nih.gov

Selective bromination is another key strategy, particularly when the desired halogen is not present in the starting material. The outcome of an electrophilic aromatic bromination is dictated by the directing effects of the substituents already on the ring. In a molecule like 3-hydroxy-o-phthalaldehyde, the hydroxyl group is a strongly activating ortho-, para-director, while the two aldehyde groups are deactivating meta-directors.

The position para to the hydroxyl group (C-5) is also meta to both aldehyde groups. This electronic convergence makes the C-5 position the most likely site for electrophilic attack. Therefore, the selective bromination of 3-hydroxy-o-phthalaldehyde would be expected to yield 5-bromo-3-hydroxy-o-phthalaldehyde. A similar analysis for 4-hydroxy-o-phthalaldehyde suggests that bromination would occur at the C-3 or C-5 position. For such selective transformations, mild brominating agents are preferred to avoid side reactions. N-Bromosuccinimide (NBS), often in the presence of a catalyst, is a widely used reagent for the regioselective bromination of activated aromatic rings. organic-chemistry.org Modern methods also employ visible-light-driven reactions for selective halogenations under mild conditions. mdpi.com

| Bromination Substrate | Directing Groups | Predicted Site of Bromination | Common Reagents |

| 3-Hydroxy-o-phthalaldehyde | -OH (o,p-director), 2x -CHO (m-director) | C-5 | N-Bromosuccinimide (NBS) |

| Activated Arenes | Activating Groups | Varies | NBS, Br2, Vanadium Pentoxide/H2O2 |

Ortho-Hydroxylation Methods

The introduction of a hydroxyl group ortho to an existing substituent on an aromatic ring is a pivotal step in the synthesis of hydroxylated phthalaldehydes. Direct hydroxylation of a pre-functionalized aromatic ring can be challenging due to issues with regioselectivity and the harsh conditions often required.

One relevant synthetic approach involves the formylation of a substituted phenol (B47542), such as 4-bromophenol. The Duff reaction, which uses hexamethylenetetramine in an acidic medium like trifluoroacetic acid, can introduce aldehyde groups onto the aromatic ring. For instance, the synthesis of 5-bromo-2-hydroxyisophthalaldehyde, an isomer of the target compound, is achieved by heating 4-bromophenol with hexamethylenetetramine in anhydrous trifluoroacetic acid. The resulting intermediate is then hydrolyzed with aqueous acid to yield the final product. scispace.com This method underscores a viable route for the ortho-formylation of a bromophenol, a key structural motif in this compound.

Another strategy to obtain ortho-hydroxylated aromatic aldehydes involves a protection-deprotection sequence. In the synthesis of 4-hydroxy-ortho-phthalaldehyde, a key intermediate, 4,5-dihydroisobenzofuran-5-ol, is first protected. nih.govbeilstein-journals.org This protection is crucial to prevent dehydration and side reactions during the subsequent oxidation step. nih.govbeilstein-journals.org After oxidation to the corresponding substituted phthalaldehyde, the protecting group is removed to unveil the hydroxyl functionality. This highlights the necessity of protecting existing hydroxyl groups to achieve the desired substitution pattern without unwanted side reactions.

A more general, albeit indirect, method for producing substituted hydroxy aromatic compounds involves the concept of "blocking" and "deblocking" groups. For example, a phenol can be alkylated with a bulky group like a tertiary-butyl group to direct other substituents to specific positions. google.com Following the introduction of the desired functional groups, the bulky alkyl group can be catalytically removed to yield the final substituted phenol. google.com This principle could be applied to the synthesis of precursors for this compound, where strategic blocking of certain positions could facilitate the desired bromination and subsequent formylation or hydroxylation steps.

Catalytic Approaches in Modern Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex molecules like this compound and its analogues can benefit significantly from various catalytic strategies.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. umb.edueie.grchemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings provide versatile methods for constructing the carbon skeleton of substituted phthalaldehydes. eie.grchemie-brunschwig.ch

For the synthesis of a precursor to this compound, a suitably substituted aryl halide could undergo a Suzuki coupling with an organoboron reagent to introduce a carbon-based substituent that can later be converted into an aldehyde. The choice of catalyst, typically palladium-based, and ligands is crucial for the success of these reactions. eie.gr

More advanced applications of transition metals include C-H bond activation and functionalization. For example, rhodium-catalyzed hydroacylation can be used in the synthesis of phthalides, which are related to phthalaldehydes. researchgate.net Furthermore, palladium-catalyzed oxidative coupling of C-H bonds with aldehydes represents a modern approach to form C-C bonds, which could be adapted for the synthesis of functionalized aromatic systems. nih.gov This method often utilizes an oxidant to regenerate the active catalyst and can offer high selectivity, complementing traditional methods like Friedel-Crafts reactions. nih.gov

The following table provides an overview of some prominent transition metal-catalyzed cross-coupling reactions and their general applicability.

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide/Triflate | Palladium | C-C |

| Mizoroki-Heck | Alkene + Aryl/Vinyl Halide | Palladium | C-C |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium/Copper | C-C (sp-sp²) |

| Kumada | Grignard Reagent + Organic Halide | Nickel/Palladium | C-C |

| Stille | Organostannane + Organic Halide | Palladium | C-C |

| Buchwald-Hartwig | Amine/Alcohol + Aryl Halide | Palladium | C-N / C-O |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. acs.orgnsf.govnih.govrsc.org For the synthesis and functionalization of aldehydes, organocatalysis offers unique advantages, including mild reaction conditions and the ability to perform enantioselective transformations.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been used extensively in aldehyde chemistry. researchgate.netacs.org NHCs can react with aldehydes to form Breslow intermediates, which are versatile reactive species. researchgate.net These intermediates can participate in a variety of transformations, including the synthesis of deuterated aldehydes, which are valuable in medicinal chemistry and metabolic studies. researchgate.net

In the context of phthalaldehydes, NHC catalysis has been shown to control the stereoselective dimerization of phthalaldehydes to produce complex polyhydroxylated spiro- and fused indenones. acs.org The specific structure of the NHC catalyst can dictate the reaction pathway, leading to different structural outcomes. acs.org While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis to mediate complex transformations of the phthalaldehyde scaffold.

Furthermore, organocatalysts can be employed for the α- and β-functionalization of aldehydes through enamine and iminium ion intermediates, respectively. acs.orgnih.gov These strategies could be hypothetically applied to introduce or modify substituents on a precursor molecule during the synthesis of this compound.

Advanced Oxidation Systems

The oxidation of precursor molecules is a critical step in the synthesis of phthalaldehydes. Advanced oxidation systems offer efficient and often selective methods for this transformation.

A common strategy involves the oxidation of a suitable precursor such as a substituted 4,5-dihydroisobenzofuran-5-ol. nih.govbeilstein-journals.orgtandfonline.com Various oxidizing agents have been explored for this purpose. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been used for the oxidation of 4,5-dihydroisobenzofuran-5-ol to obtain 4-hydroxy-ortho-phthalaldehyde. nih.govbeilstein-journals.org However, this reaction can be low-yielding due to the formation of byproducts. nih.govbeilstein-journals.org Other oxidizing agents like selenium dioxide (SeO₂), ceric ammonium (B1175870) nitrate (B79036) (CAN), and Swern oxidation conditions (DMSO/(COCl)₂) have also been employed in the oxidation of related structures to yield phthalaldehydes. tandfonline.com

The choice of oxidant can significantly influence the reaction outcome, as shown in the table below, which summarizes the oxidation of 5-hydroxy-4,5-dihydroisobenzofuran.

| Oxidizing Agent | Product(s) | Yield | Reference |

| Ceric Ammonium Nitrate (CAN) | Phthalaldehyde | 37-50% | tandfonline.com |

| t-BuOCl/pyridine | Phthalaldehyde | 37-50% | tandfonline.com |

| DMSO/(COCl)₂, Et₃N | Phthalaldehyde | 37-50% | tandfonline.com |

| Selenium Dioxide (SeO₂) | Phthalaldehyde | 64% | tandfonline.com |

| Pyridinium Chlorochromate (PCC) | Phthalaldehyde and 4-Hydroxyphthalaldehyde | 51-78% | tandfonline.com |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Phthalaldehyde and 4-Hydroxyphthalaldehyde | 51-78% | tandfonline.com |

Advanced Oxidation Processes (AOPs) represent a class of powerful oxidation techniques that involve the generation of highly reactive hydroxyl radicals (•OH). chemtronicsindia.comkirj.ee These methods, which include combinations like ozone/H₂O₂, ozone/UV, and Fenton's reagent (Fe²⁺/H₂O₂), are often used for the degradation of complex organic molecules. chemtronicsindia.comkirj.ee While primarily applied in environmental remediation, the principles of AOPs could be harnessed for challenging synthetic oxidations where conventional methods fail.

Optimization of Reaction Conditions and Yields

Solvent Effects in Multistep Synthesis

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, selectivity, and even the course of a reaction. organic-chemistry.orgbeilstein-journals.orgbuu.ac.thresearchgate.net In a multistep synthesis, the solvent for each step must be carefully chosen to ensure optimal performance.

The polarity and coordinating ability of a solvent can dramatically alter reaction outcomes. For instance, in the synthesis of Garner's aldehyde, the use of tetrahydrofuran (B95107) (THF), a coordinating solvent, versus diethyl ether (Et₂O), a less coordinating solvent, was found to reverse the diastereoselectivity of a Grignard reaction. beilstein-journals.org This highlights how solvent-reagent interactions can control the stereochemical course of a reaction.

In multicomponent reactions, the solvent can play a crucial role in enhancing reaction rates and selectivity. An environmentally benign, one-pot synthesis of 2-nitroamines was found to be most effective in a 20% water-methanol mixture, while solvent-free conditions or aprotic solvents gave poor results. organic-chemistry.org The polarity and hydrogen-bonding properties of the aqueous methanol (B129727) were credited for the improved performance. organic-chemistry.org

The following table illustrates the effect of different solvents on the yield of a Knoevenagel condensation reaction between an aldehyde and malononitrile, demonstrating the significant impact of the reaction medium.

| Solvent | Catalyst | Reaction Time | Yield | Reference |

| Water | Ammonium Carbonate | 15-30 min | High | researchgate.net |

| Ethanol | L-proline/MWCNTs | 2 h | Good | researchgate.net |

| Toluene | p-Toluenesulfonic acid | 24 h | Up to 94% | researchgate.net |

| Dichloromethane | Iodine | 18 h | 92% | buu.ac.th |

Temperature and Pressure Control for Yield Enhancement

The optimization of reaction temperature and pressure is a critical factor in maximizing the yield and purity of phthalaldehyde derivatives. In the synthesis of related compounds, specific temperature control has been shown to be essential for success. For instance, in the synthesis of o-phthalaldehydes via hydrolysis, reactions are often conducted at elevated temperatures, but exceeding a certain threshold can lead to decomposition of the product. It has been noted that for some syntheses, temperatures significantly above 145°C result in decomposition, with preferred reaction times being between 3 to 6 hours. google.com Longer reaction times have been found to generate products of considerably lower purity. google.com

In the synthesis of 5-bromo-2-hydroxyisophthalaldehyde, a structural isomer of the target compound, the formylation of 4-bromophenol is achieved by heating the reaction mixture at 110°C for 48 hours in anhydrous trifluoroacetic acid. scispace.com Similarly, the synthesis of 4-chloro-o-phthalaldehyde involves heating the reaction mixture to 140°C for 3 hours in an autoclave, indicating the use of controlled pressure to facilitate the reaction. google.com

Table 1: Temperature Parameters in the Synthesis of Phthalaldehyde Analogues

| Compound | Reaction Step | Optimal Temperature | Duration | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | Hydrolysis | 140°C | 3 hours | google.com |

| 4-Chloro-o-phthalaldehyde | Hydrolysis | 140°C | 3 hours | google.com |

| 5-Bromo-2-hydroxyisophthalaldehyde | Formylation | 110°C | 48 hours | scispace.com |

| 4-Bromo-5-nitrophthalonitrile | Nitration | 45-50°C | 5-6 hours | google.com |

| 4-Bromo-5-nitrophthalonitrile | Amidation | 35-40°C | 1.5-2 hours | google.com |

| 4-Bromo-5-nitrophthalonitrile | Dehydration | 30-35°C | 1.5-2 hours | google.com |

This table is generated based on data from syntheses of related compounds to illustrate the importance of temperature control.

Protective Group Strategies for Functional Group Compatibility

The synthesis of poly-functionalized aromatic compounds like this compound often requires the use of protecting groups to temporarily mask reactive sites, preventing them from undergoing undesired transformations. The synthesis of 4-hydroxy-ortho-phthalaldehyde (4-HO-OPA), an analogue of the target compound, highlights the criticality of this strategy. beilstein-journals.orgnih.gov Direct oxidation of the precursor, 4,5-dihydroisobenzofuran-5-ol, to obtain 4-HO-OPA results in very low yields (around 13%) because of a competing dehydration reaction that forms the unsubstituted o-phthalaldehyde (OPA). beilstein-journals.orgresearchgate.net

To circumvent this, a protection strategy for the hydroxyl group of the 4,5-dihydroisobenzofuran-5-ol intermediate was developed. beilstein-journals.orgresearchgate.net Several protecting groups were evaluated to determine the most effective at preventing side reactions during the subsequent oxidation step.

Table 2: Evaluation of Protecting Groups for the 4,5-dihydroisobenzofuran-5-ol Intermediate

| Protecting Group | Reagent | Yield | Reference |

|---|---|---|---|

| Methyl (Me) | Methyl Iodide / NaH | 95% | nih.govresearchgate.net |

| Acetyl (Ac) | Acetic Anhydride | 95% | researchgate.net |

| Benzyl (Bn) | Benzyl Bromide | 10% | researchgate.net |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl | - (Low Yield) | beilstein-journals.org |

| Trimethylsilyl (TMS) | TMSCl | - (Low Yield) | beilstein-journals.org |

This table is generated based on data from the synthesis of 4-hydroxy-ortho-phthalaldehyde to demonstrate protective group strategies.

The results indicated that methyl and acetyl groups were highly efficient, affording the protected intermediate in 95% yield. researchgate.net The poor yields for other groups were attributed to the sensitivity of the starting material under certain reaction conditions. researchgate.net Following protection, the oxidation step can be carried out, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form the protected dialdehyde. beilstein-journals.orgresearchgate.net The final step is the deprotection of the hydroxyl group to yield the desired product. For the methoxy-protected analogue, deprotection can be achieved using reagents like p-toluenesulfonic acid (p-TsOH) under microwave irradiation to furnish 4-hydroxy-ortho-phthalaldehyde in high yield. beilstein-journals.org This protection-oxidation-deprotection sequence is a key strategy for ensuring the compatibility of the hydroxyl and aldehyde functionalities during the synthesis.

Challenges and Future Directions in Chemical Synthesis

The synthesis of this compound and its analogues is fraught with challenges that have historically limited their accessibility and application. A major hurdle is the low yield often obtained in synthetic sequences. beilstein-journals.org The literature describes syntheses of compounds like 4-hydroxy- and 4-methoxy-ortho-phthalaldehyde with yields as low as 5%, primarily due to the inefficiency of the final oxidation step. beilstein-journals.orgnih.gov This inefficiency often stems from the instability of key intermediates, which can undergo undesired side reactions such as dehydration or polymerization under oxidative conditions. beilstein-journals.orgresearchgate.net

Another significant challenge is the purification of the final product. The inherent reactivity of the two adjacent aldehyde groups can lead to the formation of hydrates or dimers in the presence of water, complicating isolation and characterization. researchgate.net This necessitates careful, often anhydrous, workup and purification procedures.

Future directions in the synthesis of these compounds are focused on overcoming these challenges. Key areas of development include:

Novel Protective Group Strategies: As demonstrated in the synthesis of 4-HO-OPA, the development and optimization of protection-deprotection sequences are crucial. beilstein-journals.orgnih.gov Future research will likely focus on identifying even more robust and easily removable protecting groups that are compatible with a wider range of reaction conditions.

Improved Oxidation Methods: The inefficiency of the oxidation of intermediates is a major bottleneck. Exploring milder and more selective oxidizing agents could prevent the degradation of sensitive substrates and reduce the formation of byproducts.

Process Optimization: Further investigation into the optimization of reaction parameters, including solvent, temperature, pressure, and reaction time, is needed. Methodologies such as flow chemistry could offer better control over these parameters, potentially leading to higher yields and purity.

Derivatization Chemistry and Advanced Analytical Applications of 4 Bromo 5 Hydroxy Phthalaldehyde Derivatives

Principles of Fluorescent Tagging and Detection Strategies

Fluorescent tagging is a technique used to chemically attach a fluorescent molecule, or fluorophore, to a non-fluorescent analyte, thereby enabling its detection and quantification by fluorescence spectroscopy. psu.edu The reaction of 4-Bromo-5-hydroxy-phthalaldehyde with primary amines in the presence of a thiol nucleophile results in the formation of a highly fluorescent isoindole derivative. This process transforms an analyte that is often invisible to fluorescence detectors into a molecule that emits light at a specific wavelength when excited by a suitable light source. psu.edunih.gov

The design of an effective fluorophore hinges on creating a molecular structure with a specific set of photophysical properties. For derivatization reagents like this compound, the key transformation is the conversion from a non-fluorescent molecule to a highly fluorescent one upon reaction with the target analyte.

The parent compound, o-phthalaldehyde (B127526) (OPA), is itself non-fluorescent. It reacts with a primary amine and a thiol (such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) in an alkaline environment to form a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole. tandfonline.com The fluorescence arises from the rigid, planar, and conjugated heterocyclic system that is formed.

The introduction of substituents onto the benzene (B151609) ring of the OPA molecule is a key strategy for modulating the properties of the resulting fluorophore. In the case of this compound, the structural considerations include:

The Hydroxy (-OH) Group: As an electron-donating group, the hydroxyl substituent at the 5-position is expected to increase the electron density of the aromatic ring. This can enhance the fluorescence quantum yield and shift the emission wavelength to a longer, red-shifted wavelength (a bathochromic shift). clockss.org

The combination of these two groups on the phthalaldehyde skeleton is intended to fine-tune the electronic and spectral properties of the resulting isoindole derivative, potentially offering advantages over unsubstituted OPA in specific analytical scenarios.

The excitation and emission wavelengths of a fluorophore are critical parameters for its analytical application. Derivatives of the standard o-phthalaldehyde typically exhibit fluorescence excitation maxima around 340 nm and emission maxima around 450-455 nm. nih.govmyfoodresearch.com

The introduction of the bromo and hydroxy substituents in this compound is predicted to alter these spectral properties significantly. The extension of the conjugated π-system and the electronic push-pull effect between the electron-donating hydroxyl group and the electron-withdrawing bromo group are expected to lower the energy gap between the ground and excited states. This would result in a bathochromic shift , meaning both the excitation and emission wavelengths would be longer (red-shifted) compared to the derivatives of unsubstituted OPA. This shift can be advantageous in biological analysis, as it can help to reduce interference from the autofluorescence of native biomolecules, which typically occurs at shorter wavelengths.

The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a measure of the efficiency of the fluorescence process. While the hydroxy group may enhance the quantum yield, the "heavy atom effect" of the bromine could potentially decrease it. The actual quantum yield of the this compound derivative would need to be determined experimentally.

Table 1: Comparison of Typical and Hypothesized Spectral Properties of OPA Derivatives

| Derivatizing Reagent | Analyte Type | Typical Excitation Max (λex) | Typical Emission Max (λem) | Notes |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | ~ 340 nm | ~ 450 nm | Widely documented values for amino acid derivatives. nih.gov |

Application in Chromatographic Techniques

The primary analytical utility of derivatization reagents like this compound is in conjunction with separation techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods allow for the separation, detection, and quantification of individual analytes within a complex mixture.

Pre-column derivatization is the most common approach for using OPA-type reagents in HPLC. jasco-global.com In this technique, the derivatization reaction is performed on the sample before it is injected into the HPLC system. The resulting fluorescent derivatives are then separated on a chromatographic column (typically a reversed-phase C18 column) and detected by a fluorescence detector. atamanchemicals.comresearchgate.net

The procedure using this compound would follow the same principle. The sample, containing primary amines, would be mixed with the reagent and a thiol in a buffered, alkaline solution. The reaction is typically rapid, often completing within minutes at room temperature. researchgate.net The resulting stable, fluorescent isoindole derivatives are then injected into the HPLC.

Advantages of this approach include:

High Sensitivity: Fluorescence detection is inherently more sensitive than UV-Vis absorption, allowing for the detection of analytes at very low concentrations. psu.edu

Selectivity: The reagent reacts specifically with primary amines, reducing interference from other compounds in the matrix. actascientific.com

Separation of Derivatives: Since the derivatives are formed before the column, they can be separated based on their own unique chemical properties, which can be advantageous for resolving complex mixtures.

Table 2: Typical Conditions for Pre-Column Derivatization with OPA-type Reagents

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Reagent | This compound | Forms fluorescent adduct with primary amines. |

| Thiol | 2-Mercaptoethanol or N-acetyl-L-cysteine | Required co-factor for isoindole formation. |

| Buffer | Borate Buffer | Maintains alkaline pH (typically pH 9-10.5) for the reaction. |

| Reaction Time | 1-5 minutes | Allows for complete derivatization before injection. |

| Separation Column | Reversed-Phase C18 | Separates the fluorescent derivatives. |

| Detection | Fluorescence Detector | Monitors the specific λex and λem of the derivatives. |

In post-column derivatization, the reagent is introduced into the mobile phase after the analytes have been separated on the HPLC column but before they reach the detector. greyhoundchrom.com This requires a more complex instrumental setup, including an additional pump to deliver the reagent and a reaction coil to allow time for the reaction to occur. greyhoundchrom.comresearchgate.net

OPA and its analogs are well-suited for post-column systems because their reaction with primary amines is very fast and occurs in an aqueous environment compatible with reversed-phase HPLC mobile phases. nih.gov A system employing this compound would involve pumping a solution of the reagent and a thiol to mix with the column effluent. The mixture then flows through a heated reaction coil to ensure rapid and complete derivatization before entering the fluorescence detector.

This method is particularly useful in automated amino acid analyzers and for analytes that are difficult to derivatize pre-column or whose derivatives are unstable. actascientific.com The key advantage is that the separation occurs on the original, underivatized analytes, avoiding potential issues with multiple derivative products or altered chromatographic behavior.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. nih.gov For many small molecules like amino acids that lack a chromophore, derivatization is essential for sensitive detection. nih.govresearchgate.net

This compound is a suitable derivatization reagent for CE analysis. The derivatization is typically performed pre-capillary, in a manner identical to pre-column HPLC derivatization. nih.gov The small sample volume containing the fluorescent derivatives is then injected into the capillary for separation. Detection is most commonly achieved using laser-induced fluorescence (LIF), which offers extremely low detection limits.

The use of this compound in CE offers two key benefits:

It imparts a strong fluorescence to the analyte, dramatically increasing detection sensitivity.

It adds a significant molecular structure to the analyte, which can alter the electrophoretic mobility of the derivatives, potentially improving the separation efficiency between similar compounds.

This integration is powerful for analyzing minute sample volumes, such as those from single cells or microdialysis experiments, where high sensitivity is paramount. akjournals.comscispace.com

Spectroscopic Characterization Techniques for Derivatized Products

Once derivatized, the structural confirmation and quantification of the product require powerful spectroscopic techniques. The choice of method depends on the information required, from initial confirmation of the reaction to detailed structural elucidation.

Fluorescence spectroscopy is an exceptionally sensitive detection method. Derivatization is often employed specifically to attach a fluorophore to a non-fluorescent analyte. researchgate.net For derivatives of this compound, a fluorogenic reagent such as dansyl chloride or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) could be used to create a highly fluorescent product. researchgate.netresearchgate.net

The characterization of such a derivative would involve determining its optimal excitation and emission wavelengths. Advanced fluorescence techniques, such as measuring the fluorescence quantum yield and lifetime, provide deeper insights into the derivative's photophysical properties and its interaction with its environment. The intrinsic substituents on the phthalaldehyde ring—the electron-withdrawing bromine atom and the electron-donating hydroxyl group—would be expected to modulate the fluorescence properties of the resulting derivative compared to simpler aldehyde derivatives. This modulation could manifest as shifts in the spectral peaks (solvatochromism) or changes in fluorescence intensity, providing an additional layer of analytical specificity.

The compound o-phthalaldehyde (OPA) is itself a classic fluorogenic reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. academicjournals.orgnih.gov While this compound is a substituted version of OPA, its own reactivity and the fluorescent properties of its reaction products would be a subject of fundamental research interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive tool for the unambiguous structural elucidation of chemical compounds. mdpi.com For any newly synthesized derivative of this compound, NMR would be essential for confirming its structure.

The success of a derivatization reaction targeting the aldehyde groups would be clearly evidenced in the ¹H NMR spectrum by the disappearance of the characteristic aldehyde proton signals, which typically appear far downfield (δ 9–10 ppm). orientjchem.orgbohrium.com Concurrently, new signals corresponding to the protons of the added derivatizing agent would appear. Similarly, in the ¹³C NMR spectrum, the reaction would be confirmed by the disappearance of the aldehyde carbonyl carbon signals (around δ 190 ppm) and the emergence of new carbon signals from the derivative moiety. orientjchem.orgbohrium.com

For complete structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments reveal the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons over two or three bonds, respectively. This detailed mapping allows for the definitive confirmation of the derivative's constitution and ensures the derivatization occurred at the intended site. mdpi.com

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of analytes. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. uzh.chresearchgate.net

For any derivative of this compound, mass spectrometry offers a uniquely powerful diagnostic feature due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of roughly equal intensity. sci-hub.seresearchgate.net The observation of this doublet is a definitive indicator that the bromine atom is present in the ion, providing strong evidence for the identification of the derivative.

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the derivatized molecule with errors in the parts-per-million (ppm) range. This high accuracy allows for the calculation of a unique elemental formula, further confirming the identity of the compound. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of the derivative. The resulting fragmentation pattern provides a structural fingerprint that can be used for definitive identification and to distinguish between isomers. uzh.ch

Data Tables

Table 1: Chemical Compounds Mentioned in the Article

| Compound Name | Abbreviation | Role/Type |

| This compound | - | Target Analyte |

| 2,4-Dinitrophenylhydrazine | DNPH | Derivatizing Reagent |

| o-Phthalaldehyde | OPA | Derivatizing Reagent |

| Dansyl chloride | - | Derivatizing Reagent |

| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Derivatizing Reagent |

| 4-bromo-N-methylbenzylamine | 4-BNMA | Derivatizing Reagent |

| 2-picolylamine | - | Derivatizing Reagent |

Table 2: Expected Spectroscopic Evidence for Derivatization of this compound

| Technique | Expected Observation upon Successful Derivatization of Aldehyde Groups |

| ¹H NMR | Disappearance of aldehyde proton signals (δ ≈ 9-10 ppm). Appearance of new signals corresponding to the derivatizing moiety. |

| ¹³C NMR | Disappearance of aldehyde carbon signals (δ ≈ 190 ppm). Appearance of new carbon signals from the derivatizing moiety. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the derivative. Presence of a characteristic M/M+2 isotope pattern due to the bromine atom. |

| Fluorescence Spectroscopy | If a fluorogenic reagent is used, a new, strong fluorescence signal will appear at characteristic excitation and emission wavelengths. |

| Infrared (IR) Spectroscopy | Disappearance of the C-H stretch of the aldehyde (≈ 2700-2800 cm⁻¹) and a shift in the C=O stretch (≈ 1700 cm⁻¹). |

Green Chemistry Principles in Derivatization Method Development

The development of derivatization methods for analytical purposes is increasingly guided by the principles of green chemistry. semanticscholar.orgrsc.org These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws In the context of derivatizing agents like this compound, this involves a focus on minimizing waste, reducing energy consumption, and using safer solvents and reagents. semanticscholar.orgrsc.org The ideal derivatization reaction is fast, quantitative, and selective, while also being simple to perform and environmentally benign. semanticscholar.org The eighth principle of green chemistry, which suggests that unnecessary derivatization should be minimized or avoided, underscores the importance of making the process as efficient and green as possible when it is required for enhancing detection, separation, or other analytical parameters. semanticscholar.orgresearchgate.net

A key aspect of green analytical chemistry is the reduction and replacement of hazardous organic solvents. rsc.org In the development of derivatization protocols for phthalaldehyde derivatives, several strategies are employed to minimize solvent use.

Solvent-Free and Reduced-Solvent Techniques: Microwave-assisted organic synthesis (MAOS) offers a powerful tool for conducting reactions under solvent-free conditions or with minimal solvent. For instance, some syntheses of Schiff bases and other derivatives have been achieved with high yields in short reaction times without any solvent, sometimes using a wetting reagent like 2-ethoxyethanol (B86334) to facilitate the reaction. researchgate.net A solvent-free microwave-assisted protocol has been tested for the synthesis of ortho-phthalaldehyde (OPA) analogues, demonstrating the feasibility of this approach, although in some cases, it may lead to lower yields compared to methods using solvents. beilstein-journals.org

Greener Solvent Alternatives: When solvents are necessary, the focus shifts to replacing toxic and volatile organic compounds with greener alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. Ultrasound-assisted synthesis has proven particularly effective for promoting reactions in aqueous media. For example, the synthesis of various chromene and pyrimidine (B1678525) derivatives has been successfully carried out in water under ultrasound irradiation, often without the need for a catalyst. researchgate.netsci-hub.se

Ethanol (B145695): Derived from renewable resources and being biodegradable, ethanol is another preferred green solvent. It has been used effectively in ultrasound-assisted syntheses, such as the preparation of bis-Schiff bases, leading to high yields in minutes. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents. They are noted for their low vapor pressure, which reduces air pollution. In the synthesis of 4-hydroxy-ortho-phthalaldehyde from its methoxy (B1213986) precursor, the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) was used as the reaction medium in a microwave-assisted deprotection step, highlighting its potential as a greener alternative to conventional solvents. beilstein-journals.org

The following table summarizes green solvent strategies applicable to the derivatization of phthalaldehydes.

| Strategy | Example Solvent/Condition | Reaction Type | Advantages |

| Solvent Minimization | Solvent-Free (Microwave) | Synthesis of OPA analogues | Reduces waste, cost, and exposure to hazardous chemicals. researchgate.netbeilstein-journals.org |

| Solvent Replacement | Water | Ultrasound-assisted synthesis of chromenes | Environmentally benign, safe, and cost-effective. researchgate.net |

| Solvent Replacement | Ethanol | Ultrasound-assisted synthesis of Schiff bases | Renewable, biodegradable, and less toxic than many organic solvents. researchgate.net |

| Solvent Replacement | Ionic Liquids (e.g., [Bmim]Br) | Microwave-assisted demethylation | Low volatility, thermal stability, and potential for recyclability. beilstein-journals.org |

Reducing energy consumption is a cornerstone of green chemistry. Conventional derivatization methods often rely on prolonged heating, which is energy-intensive. Modern techniques like microwave and ultrasound irradiation offer highly energy-efficient alternatives by dramatically reducing reaction times. sci-hub.senih.gov

Microwave-Assisted Synthesis (MAOS): Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent through dielectric heating. nih.gov This leads to a rapid temperature increase and significantly shorter reaction times compared to conventional heating methods, often reducing hours to minutes. nih.govmdpi.com This acceleration can also lead to higher yields and cleaner reactions with fewer byproducts. nih.gov

A pertinent example is the deprotection of 4-methoxy-ortho-phthalaldehyde to produce 4-hydroxy-ortho-phthalaldehyde. Using microwave irradiation, this conversion was successfully achieved in just 30 minutes at 150 °C. beilstein-journals.org This represents a significant improvement in efficiency over traditional thermal methods which can take several hours. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation promotes reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates. researchgate.net

Ultrasound-assisted methods have been used to synthesize a wide variety of heterocyclic compounds, often at room temperature and in green solvents like water or ethanol. sci-hub.seresearchgate.net For example, the synthesis of certain bis-Schiff bases was completed in 1-4 minutes under ultrasound irradiation, compared to several hours required for conventional methods. researchgate.net Similarly, the synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound took 5-15 minutes, whereas conventional heating required 3-6 hours. researchgate.net

The following table compares the efficiency of conventional methods with microwave and ultrasound-assisted protocols for relevant synthetic transformations.

| Reaction Type | Method | Reaction Time | Yield |

| Synthesis of Benazepril Intermediate nih.gov | Conventional | 18 hours | ~65% |

| Microwave | 4 minutes | 65% | |

| Synthesis of 4-Bromo-1,8-naphthalimide mdpi.com | Conventional | 24 hours | 22% |

| Microwave | 20 minutes | 54% | |

| Synthesis of bis-Schiff bases researchgate.net | Conventional | 3-5 hours | 67-92% |

| Ultrasound | 1-4 minutes | >97% | |

| Synthesis of 2-amino-7-hydroxy-4H-chromenes researchgate.net | Conventional | 3-6 hours | 72-88% |

| Ultrasound | 5-15 minutes | 89-96% |

Role of 4 Bromo 5 Hydroxy Phthalaldehyde As a Building Block in Complex Chemical Systems

Precursor for Advanced Organic Transformations

The dual aldehyde functionality of 4-Bromo-5-hydroxy-phthalaldehyde makes it an ideal candidate for advanced organic transformations that aim to build molecular complexity in a rapid and efficient manner. Its reactivity is analogous to that of the parent compound, o-phthalaldehyde (B127526) (OPA), but is modulated by its substituents.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. frontiersin.orgresearchgate.netnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. frontiersin.org

While specific MCRs involving this compound are not extensively documented, its structural similarity to o-phthalaldehyde (OPA) suggests its applicability in analogous transformations. OPA is a well-known substrate for various MCRs. For instance, the reaction between OPA, a primary amine, and a nucleophile (like a thiol or cyanide) is a classic MCR that leads to the formation of isoindole derivatives.

For this compound, the expected reactivity in MCRs would be similar, leading to products with the bromo and hydroxy substituents retained on the core structure. The electronic properties of these substituents could influence the reaction rates and yields. The hydroxyl group's electron-donating nature may enhance the reactivity of the aldehyde groups, while the bromine atom's electron-withdrawing effect could modulate this activity.

Table 1: Examples of Multi-Component Reactions with o-Phthalaldehyde Analogues

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| o-Phthalaldehyde | Primary Amine | Thiol | 1-Thio-substituted Isoindole | nih.gov |

| o-Phthalaldehyde | Amine | Isocyanide | α-Aminoacyl Amide Derivative | nih.gov |

| Benzaldehyde | Malononitrile | Hydrazine Hydrate | Dihydropyrano[2,3-c]pyrazole | frontiersin.org |

This table presents examples for analogous compounds to illustrate the potential of this compound in MCRs.

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations in which the subsequent reaction occurs due to the functionality generated in the previous step, without the need for isolating intermediates or adding new reagents. wikipedia.orgbaranlab.org20.210.105 This approach is a powerful tool for achieving significant increases in molecular complexity from simple starting materials in a single operation. globalresearchonline.net

The dialdehyde (B1249045) nature of this compound makes it a suitable precursor for initiating such reaction cascades. For example, an initial intermolecular reaction at one aldehyde group can generate a reactive intermediate that subsequently undergoes an intramolecular cyclization involving the second aldehyde group. This strategy has been employed to synthesize a variety of polycyclic systems. While specific examples utilizing this compound are not prevalent in the literature, the principles are well-established with related salicylaldehydes and other aromatic dialdehydes. The presence of the hydroxyl and bromo groups would be expected to influence the electronic environment of the intermediates, thereby affecting the feasibility and outcome of the cascade sequence.

Annulation reactions are ring-forming processes that are fundamental to the synthesis of cyclic and heterocyclic compounds. The adjacent aldehyde groups of this compound provide a reactive platform for various annulation strategies. These reactions often involve condensation with bifunctional reagents to construct new rings fused to the parent benzene (B151609) ring.

Palladium-catalyzed three-component annulation reactions, for instance, have been shown to be effective for creating complex cyclic systems. rsc.org Although direct applications with this compound are yet to be widely reported, related methodologies suggest its potential. For example, reactions with reagents containing active methylene (B1212753) groups (e.g., malononitrile, ethyl acetoacetate) in the presence of a suitable catalyst can lead to the formation of fused heterocyclic rings. The bromo and hydroxy substituents would be integral parts of the final annulated product, offering further sites for chemical modification.

Synthesis of Novel Heterocyclic Compounds

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of a variety of novel heterocyclic compounds, particularly those containing nitrogen.

The reaction of o-phthalaldehydes with primary amines is a cornerstone for the synthesis of isoindole and phthalimidine scaffolds. Isoindoles are bicyclic aromatic compounds that are isomers of indole, while phthalimidines are isoindolinone derivatives.

The condensation of this compound with a primary amine would initially form a hemiaminal, which can then cyclize and dehydrate to yield the corresponding N-substituted isoindole. The stability of the resulting isoindole can be influenced by the nature of the substituents. nih.gov The presence of the bromo and hydroxy groups on the benzene ring of the isoindole core provides handles for further functionalization.

Alternatively, under oxidative conditions, the reaction of this compound with amines can lead to the formation of phthalimide (B116566) derivatives. nih.gov Phthalimides are an important class of compounds with a wide range of biological activities. The synthesis typically proceeds through an intermediate isoindolinone, which is then oxidized.

Table 2: Synthesis of Isoindole and Phthalimide Derivatives from o-Phthalaldehyde

| Starting Material | Reagent | Product Type | Reference |

| o-Phthalaldehyde | Primary Amine | N-Substituted Isoindole | nih.gov |

| o-Phthalaldehyde | Aliphatic Amine | N-Substituted Phthalimide | |

| Phthalic Anhydride (B1165640) | Aliphatic Amine | N-Substituted Phthalimide |

This table provides examples based on the parent compound to illustrate the synthetic potential for this compound.

Macrocyclic compounds are large ring structures that are of great interest in supramolecular chemistry and materials science. Schiff base macrocycles are a prominent class of these compounds, typically formed through the condensation of a dialdehyde with a diamine. nih.govcdnsciencepub.com

This compound is an excellent candidate for the synthesis of such macrocycles. The reaction with a diamine, such as ethylenediamine (B42938) or p-phenylenediamine, would lead to the formation of a [2+2] or larger macrocyclic Schiff base, where two molecules of the dialdehyde react with two molecules of the diamine. nih.govmdpi.comresearchgate.net The resulting macrocycle would feature the bromo and hydroxy functionalities directed into or out of the macrocyclic cavity, depending on the conformation, which could be exploited for metal ion coordination or molecular recognition applications. The presence of the ortho-hydroxyl group, in particular, is known to be important for the properties of Schiff bases. researchgate.netsioc-journal.cn

Integration into Polymeric Architectures

The integration of substituted o-phthalaldehydes into polymeric structures has been a subject of interest, primarily to enhance the properties of the resulting materials.

Poly(phthalaldehyde) Formation and Characterization

The polymerization of o-phthalaldehyde yields poly(phthalaldehyde) (PPA), a polymer known for its low ceiling temperature, which makes it depolymerizable. chemrxiv.org Research has shown that introducing substituents onto the phthalaldehyde ring can significantly alter the thermal stability of the resulting polymer. For instance, polyphthalaldehydes with 4-bromo, 4-chloro, and 4-trimethylsilyl substitutions have demonstrated higher thermal degradation temperatures compared to the unsubstituted PPA. chemrxiv.org This suggests that a polymer derived from this compound could also exhibit enhanced thermal properties.

Block Copolymerization and Materials Design

Block copolymers, which consist of two or more different polymer chains linked together, offer a versatile platform for designing materials with tailored properties. While there is no specific research on the use of this compound in block copolymerization, studies on the copolymerization of o-phthalaldehyde with other monomers, such as functional aliphatic aldehydes, have been conducted. datapdf.com

The presence of both a bromo and a hydroxy functional group on the this compound monomer could offer unique opportunities for materials design. The hydroxy group could serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules or for influencing the polymer's solubility and hydrophilicity. The bromo group could also be a handle for further chemical transformations. In a block copolymer architecture, a poly(this compound) segment could introduce specific functionalities, such as flame retardancy (due to the bromine) and reactive sites (due to the hydroxyl group), into the final material.

Photoresist and Other Functional Polymer Applications

Substituted polyphthalaldehydes have been investigated for their potential use in photolithography as photoresist materials. chemrxiv.org The enhanced thermal stability of polymers like poly(4-bromophthalaldehyde) makes them more suitable for the processing conditions involved in creating integrated circuits. chemrxiv.org The introduction of a hydroxyl group, as in the case of this compound, could potentially enhance the adhesion of the polymer to substrates and modify its dissolution characteristics in developer solutions, which are critical properties for photoresists.

The general class of positive working photoresist compositions often includes an alkali-soluble resin. google.comnih.gov The phenolic hydroxyl group in a polymer derived from this compound would likely impart alkali solubility, a key requirement for many photoresist formulations.

Stereoselective Synthesis Applications

The use of chiral molecules to control the stereochemical outcome of chemical reactions is a cornerstone of modern organic synthesis. While there is no direct literature on the application of this compound in this area, its structure suggests potential avenues for exploration.

Chiral Catalyst Development for Asymmetric Transformations

Chiral ligands play a crucial role in the development of catalysts for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. eurekalert.org Aldehydes themselves can be incorporated into chiral ligand frameworks. Given its rigid aromatic backbone and functional groups, this compound could, in principle, be modified to create a chiral ligand. For example, the aldehyde groups could be reacted with chiral diamines to form chiral Schiff bases, which are a common class of ligands for asymmetric catalysis. The hydroxy and bromo groups could also be functionalized to tune the steric and electronic properties of the resulting catalyst.

Diastereoselective Reactions utilizing this compound

Diastereoselective reactions involve the preferential formation of one diastereomer over another. The substrate itself can often influence the stereochemical course of a reaction. While no studies have reported the use of this compound in diastereoselective reactions, its dialdehyde functionality allows for a range of transformations where the stereochemistry of the starting material could direct the formation of new stereocenters. For instance, reactions of the dialdehyde with chiral nucleophiles could proceed with some degree of diastereoselectivity. However, without experimental data, such possibilities remain speculative.

Computational and Theoretical Insights into 4 Bromo 5 Hydroxy Phthalaldehyde and Its Reaction Intermediates

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in the structural elucidation of organic molecules. nih.gov These methods provide a detailed picture of the molecule's electronic and geometric landscape.

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. For 4-bromo-5-hydroxy-phthalaldehyde, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Based on studies of similar molecules like 5-Bromo-2-Hydroxybenzaldehyde, it is expected that the benzene (B151609) ring of this compound will exhibit a planar geometry. nih.gov The orientation of the two aldehyde groups and the hydroxyl group relative to the ring and to each other would be of key interest. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde group is a likely feature influencing the preferred conformation. The presence of the bulky bromine atom and the two aldehyde groups could introduce some steric strain, potentially leading to slight out-of-plane distortions of the substituents.

A conformational analysis would explore the rotational barriers around the C-C bonds connecting the aldehyde groups to the aromatic ring. For instance, in related halogenated benzaldehydes, different conformers (e.g., O-cis and O-trans) have been studied to determine their relative stabilities. researchgate.net For this compound, multiple conformers could exist depending on the orientation of the two aldehyde groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Based on typical values for similar substituted benzaldehydes calculated by DFT methods (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C=O (aldehyde) Bond Length | ~1.22 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-C (ring) Bond Angle | ~118° - 122° |

| C-C-Br Bond Angle | ~119° |

| C-C-O (hydroxyl) Bond Angle | ~121° |

| C-C=O (aldehyde) Bond Angle | ~123° |

Once the optimized geometry is obtained, vibrational frequencies can be calculated. This theoretical vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign specific vibrational modes to the observed spectral bands. niscpr.res.innih.gov For this compound, key predicted vibrations would include the O-H stretching of the hydroxyl group, the C=O stretching of the two aldehyde groups, C-H stretching of the aldehyde and aromatic ring, and the C-Br stretching mode. The calculated frequencies are often scaled by a factor to improve agreement with experimental data. niscpr.res.in

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Visible spectra). researchgate.net These calculations provide information on the electronic transitions between molecular orbitals. For this compound, the transitions would likely be of the π → π* and n → π* type, characteristic of aromatic aldehydes. The predicted wavelengths of maximum absorbance (λmax) can be correlated with experimental UV-Vis spectra, and analysis of the involved molecular orbitals can explain the nature of the electronic excitations. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Based on DFT calculations for similar brominated and hydroxylated benzaldehydes. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| O-H Stretch | 3200 - 3400 |

| C-H (aldehyde) Stretch | 2750 - 2850 |

| C=O Stretch | 1680 - 1710 |

| C=C (aromatic) Stretch | 1450 - 1600 |

| C-O (hydroxyl) Stretch | 1200 - 1250 |

| C-Br Stretch | 500 - 650 |

Molecular Dynamics Simulations of Reactivity

While quantum chemical calculations are excellent for studying single molecules or small clusters in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (like a solution) over time.

MD simulations can be used to study how the presence of a solvent influences the conformational preferences and reaction pathways of this compound. The solvent can affect the stability of different conformers and the energy barriers of reactions through explicit interactions (like hydrogen bonding) and implicit electrostatic effects. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. For reactions involving this compound, such as the formation of Schiff bases or other derivatives, MD simulations could help to understand the role of the solvent in stabilizing transition states or intermediates. nih.gov

If this compound is used to synthesize derivatives that may interact with a biological target (like an enzyme or receptor), MD simulations are a crucial tool. After docking the derivative into the active site of the receptor, MD simulations can be run to assess the stability of the ligand-receptor complex. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity. This information is valuable in the rational design of more potent derivatives. While no specific studies on this compound exist, the principles of using MD for drug design are well-established. nih.gov

Electronic Structure Analysis and Spectroscopic Property Prediction

A deeper analysis of the electronic structure provides fundamental insights into the molecule's reactivity and properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov For this compound, the HOMO is expected to have significant contributions from the hydroxyl group and the aromatic ring, while the LUMO will likely be localized on the aldehyde groups and the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl and aldehyde groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its acidic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge transfer, hyperconjugation, and intramolecular interactions. nih.gov For this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups and reveal stabilizing interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the aromatic ring.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in predicting how a molecule will react.

For a molecule like this compound, a computational analysis would typically involve Density Functional Theory (DFT) calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), to determine the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. A hypothetical data table for FMO analysis would look like this:

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

(Note: Data is hypothetical as no specific literature was found)

The spatial distribution of the HOMO and LUMO across the molecule would also be visualized to identify the likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is critical for understanding its reactivity, intermolecular interactions, and polar nature. A Molecular Electrostatic Potential (MEP) map is a visual tool used to display the electrostatic potential on the electron density surface of a molecule.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. This involves calculating the potential energy surface for a proposed reaction pathway.

Transition State Characterization

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Characterizing the geometry and energy of a transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For reactions involving this compound, such as its synthesis or subsequent derivatization, computational models could identify the specific bond-making and bond-breaking processes occurring at the transition state.

Reaction Coordinate Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state structure indeed connects the desired reactants and products. The analysis follows the reaction path downhill from the transition state in both the forward and reverse directions, mapping out the minimum energy pathway. This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction, offering a dynamic view of the transformation.

pH-Dependent Reactivity Modeling

The reactivity of a molecule like this compound, which contains an acidic hydroxyl group, is expected to be significantly influenced by pH. At different pH values, the hydroxyl group can exist in its protonated (phenol) or deprotonated (phenoxide) form. The phenoxide form is a much stronger electron-donating group, which would alter the molecule's electronic properties and reactivity, for instance, in electrophilic aromatic substitution reactions.